![molecular formula C11H15BrN2O3 B567656 4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline CAS No. 1330750-39-4](/img/structure/B567656.png)
4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline
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Description
“4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline” is a chemical compound with the molecular formula C11H15BrN2O3 . It has a molecular weight of 303.152 Da and an InChI Key of VZUYPQXQCGVAFU-UHFFFAOYSA-N .
Molecular Structure Analysis
The molecular structure of “4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline” is represented by the formula C11H15BrN2O3 . The compound contains bromine, ethoxy, isopropyl, and nitroaniline functional groups .Scientific Research Applications
Directive Influence in Nitration Reactions
Research demonstrates the role of substituents in directing nitration reactions, providing insights into the synthesis pathways of complex nitroaniline derivatives. The nitration of mono-substituted derivatives of pyridine-N-oxide, containing bromine and ethoxy groups, has been investigated, revealing that the nitro-group is introduced into specific positions irrespective of these substituents. This highlights the compound's utility in studying reaction mechanisms and synthesizing targeted nitro compounds for further applications (Hertog, Kolder, & Combe, 2010).
Synthesis of Nitroaniline Derivatives
Another application is found in the synthesis of nitroaniline derivatives, where 2,2,3-Tribromopropanal is used as a reagent for transforming 4-nitro- and 4-methoxyanilines into 3-bromo-6-nitroquinolines. This synthesis pathway underscores the role of bromo- and ethoxy-substituted nitroanilines in producing intermediates for further chemical transformations, with implications for the development of novel organic compounds with specific electronic or structural properties (Lamberth et al., 2014).
Novel Method for Synthesizing Bromo-Nitrophenol
Research into novel synthetic methods highlights a process starting from methoxy-nitroaniline to produce bromo-nitrophenol, showcasing the compound's utility in creating intermediates for pharmaceuticals or dyes. This method emphasizes the importance of 4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline in developing efficient, commercial-scale production techniques for valuable chemical products (Li Zi-ying, 2008).
Green Synthesis and Biological Activities
The green synthesis of Schiff base compounds from nitroaniline derivatives, including those with bromo and ethoxy groups, has been reported. These compounds exhibit significant urease inhibitory activity, suggesting potential applications in agriculture and medicine. This illustrates the broader implications of studying 4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline derivatives for developing bioactive molecules that can address specific biological targets (Zulfiqar, Ahmed, Fatima, & Yousuf, 2020).
properties
IUPAC Name |
4-bromo-5-ethoxy-2-nitro-N-propan-2-ylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3/c1-4-17-11-6-9(13-7(2)3)10(14(15)16)5-8(11)12/h5-7,13H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYVHFHUOZHVFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)NC(C)C)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716668 |
Source
|
Record name | 4-Bromo-5-ethoxy-2-nitro-N-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline | |
CAS RN |
1330750-39-4 |
Source
|
Record name | 4-Bromo-5-ethoxy-N-(1-methylethyl)-2-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-5-ethoxy-2-nitro-N-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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